molecular formula C14H18ClNO4S B2409283 1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone CAS No. 285986-57-4

1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone

Cat. No.: B2409283
CAS No.: 285986-57-4
M. Wt: 331.81
InChI Key: KJSKVDOGVAXUJW-UHFFFAOYSA-N
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Description

1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone is a synthetic organic compound that features a pyrrolidinone ring substituted with a chlorobenzyl sulfonyl group and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[(4-Methylbenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone
  • 1-{3-[(4-Fluorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone
  • 1-{3-[(4-Bromobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone

Uniqueness

1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[3-[(4-chlorophenyl)methylsulfonyl]-2-hydroxypropyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c15-12-5-3-11(4-6-12)9-21(19,20)10-13(17)8-16-7-1-2-14(16)18/h3-6,13,17H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSKVDOGVAXUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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